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molecular formula C12H12N2O3 B8391755 5-(1H-Imidazol-1-yl)-2-methoxybenzoic acid, methyl ester

5-(1H-Imidazol-1-yl)-2-methoxybenzoic acid, methyl ester

Cat. No. B8391755
M. Wt: 232.23 g/mol
InChI Key: NMBNHRCSSAEBMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05869509

Procedure details

5-(1H-Imidazol-1-yl)-2-methoxybenzoic acid, methyl ester (2 g, 8.6 mmol) was cooled to 0° C. in anhydrous THF under N2 and LiAIH4 was added. The reaction mixture stirred for 18 h at 24° C., and water (0.7 ml) followed 15% sodium hydroxide solution (0.7 ml) and water (0.7 ml) was sequentially added dropwise. The resultant suspension was filtered and concentrated to give 1.3 g (74%); 1H NMR (300 MHz, DMSO-d6) δ3.81(3H, s), 4.52 (2H, d, J=4.3 Hz), 5.18 (1H, br, s), 7.04-7.06 (2H, m), 7.43 (1H, dd, J=8.7 Hz, 2.8 Hz), 7.52 (1H, d, J=2.8 Hz) 7.58 (1H, s), 8.07 (1H, s); MS(DCl)m/z: 205 (MH+).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.7 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:7]=[CH:8][C:9]([O:16][CH3:17])=[C:10]([CH:15]=2)[C:11](OC)=[O:12])[CH:5]=[CH:4][N:3]=[CH:2]1.O.[OH-].[Na+]>C1COCC1>[N:1]1([C:6]2[CH:7]=[CH:8][C:9]([O:16][CH3:17])=[C:10]([CH2:11][OH:12])[CH:15]=2)[CH:5]=[CH:4][N:3]=[CH:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1(C=NC=C1)C=1C=CC(=C(C(=O)OC)C1)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.7 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0.7 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
24 °C
Stirring
Type
CUSTOM
Details
The reaction mixture stirred for 18 h at 24° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
LiAIH4 was added
ADDITION
Type
ADDITION
Details
was sequentially added dropwise
FILTRATION
Type
FILTRATION
Details
The resultant suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 1.3 g (74%)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
N1(C=NC=C1)C=1C=CC(=C(C1)CO)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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